molecular formula C4H3NO2 B100875 2-Cyanoacrylic acid CAS No. 15802-18-3

2-Cyanoacrylic acid

Cat. No. B100875
CAS RN: 15802-18-3
M. Wt: 97.07 g/mol
InChI Key: IJVRPNIWWODHHA-UHFFFAOYSA-N
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Description

2-Cyanoacrylic acid, also known as cyanoacrylic acid, is a compound with the molecular formula C4H3NO2 . It is a key component in the family of cyanoacrylates, which are fast-acting adhesives used in various industrial, medical, and household applications .


Synthesis Analysis

The synthesis of alkyl 2-cyanoacrylates, including 2-Cyanoacrylic acid, has been explored since 1949 . The reactions of alkyl 2-cyanoacrylates with various nucleophiles, including thiols, alcohols, diols, hydrogen sulfide, phosphines, etc., have been considered .


Molecular Structure Analysis

The molecular structure of 2-Cyanoacrylic acid is flat . The maximum deviation of nonhydrogen atoms from the plane defined by the carbon atoms of the molecule is 0.02 Å . The IR spectra of various alkyl 2-cyanoacrylates display four characteristic absorption bands at 1600–1640 (C=C), 1720–1750 (C=O), 2260 (CN), and 3100 cm –1 (CH 2 groups in cyanoacrylate fragments) .


Chemical Reactions Analysis

Cyanoacrylates, including 2-Cyanoacrylic acid, rapidly polymerize in the presence of water to form long, strong chains . This rapid polymerization is what makes them effective as adhesives .


Physical And Chemical Properties Analysis

2-Cyanoacrylic acid and many of its derivatives are crystalline compounds. The majority of its esters are liquids with boiling points of 50–150 C at 0.2–2.0 mmHg . The IR spectra of various alkyl 2-cyanoacrylates are similar, displaying four characteristic absorption bands .

Scientific Research Applications

Pesticide Activities

  • Herbicidal, Fungicidal, and Anti-Plant Virus Activities: 2-Cyanoacrylates, particularly its derivatives, have been found to exhibit significant herbicidal, fungicidal, and anti-plant virus activities. These compounds demonstrate a high inhibitory activity on photosystem II electron transport, which is central to their pesticide efficacy (Liu & Wang, 2021).

Medical and Surgical Applications

  • Use in Medicine for Surgical Procedures: 2-Cyanoacrylates have been used in various surgical procedures, including pulmonary, cardiac, renal, osseous, and dental surgery. Their adhesive properties and ability to crosslink have made them valuable in these contexts (Gololobov, 2007).
  • Skin Closure and Wound Dressing: Cyanoacrylates, including octyl-2-cyanoacrylate, are widely accepted for skin closure and wound dressing in medical applications. Their rapid polymerization and strong adhesive properties make them ideal for such uses (Eaglstein & Sullivan, 2005).

Industrial and Environmental Applications

  • Development of Organic Sensitizers for Solar Cells: The cyanoacrylic acid groups have been used in the engineering of organic sensitizers for solar cell applications. These sensitizers exhibit high efficiency in photon to current conversion (Kim et al., 2006).
  • Air Filtration and Vapor Collection: 2-Cyanoacrylates have been studied for their potential in air filtration and vapor collection, especially in workspaces where their vapors may pose a health risk. Activated carbon has been found effective in collecting methyl-2-cyanoacrylate vapor (Benson, Coletta, & Levens, 1975).

Other Applications

  • Polymer Film Formation: 2-Cyanoacrylates have been transformed into transparent polymeric films or coatings, expanding their applications beyond adhesives. These films are biocompatible, biodegradable, and have UV-blocking and antioxidant properties (Quilez-Molina et al., 2020).

Safety And Hazards

2-Cyanoacrylic acid should be handled with care. It is recommended to avoid contact with skin, eyes, and clothing, and to avoid inhalation or ingestion . It is also recommended to handle it in accordance with good industrial hygiene and safety practice .

Future Directions

2-Cyanoacrylic acid and its derivatives have potential applications in the field of perovskite solar cells. Self-assembled monolayers (SAMs) of 2-Cyanoacrylic acid have been considered as promising hole-transporting materials for inverted perovskite solar cells .

properties

IUPAC Name

2-cyanoprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO2/c1-3(2-5)4(6)7/h1H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVRPNIWWODHHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

75268-90-5
Record name Poly(2-cyanoacrylic acid)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75268-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10166348
Record name Cyanoacrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyanoacrylic acid

CAS RN

15802-18-3
Record name Cyanoacrylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15802-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyanoacrylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015802183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyanoacrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 2-cyano
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYANOACRYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V1MN6GB8I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,430
Citations
A Fabiańczyk, P Gnida, P Chulkin, S Kula, M Filapek… - Solar Energy, 2021 - Elsevier
… This work is focused on investigation of donor structure effect in 2-cyanoacrylic acid derivatives on selected physicochemical properties important for potential applications them in dye-…
Number of citations: 13 www.sciencedirect.com
VA Dyatlov, IB Sokol'skaya, VG Kharitonova… - Journal of Molecular …, 2019 - Elsevier
… In this way 2-cyanoacrylic acid become novel and important … that 2-cyanoacrylic acid can't exist. The reason was that in a solid form, compounds structurally similar to 2-cyanoacrylic acid …
Number of citations: 1 www.sciencedirect.com
A Sen, A Groβ - The Journal of Physical Chemistry C, 2020 - ACS Publications
Computational studies using density functional theory and time-dependent DFT approaches have been performed to study a series of metal free donor−π-linker–acceptor (D−π–A) dyes…
Number of citations: 29 pubs.acs.org
YG Gololobov, TO Krylova - Heteroatom Chemistry, 1995 - Wiley Online Library
… acetic acid and the functional groups of 2-cyanoacrylic acid esters, for example, have been … preparation of the acid chloride of 2cyanoacrylic acid from 2-cyanoacrylic acid and PC15 …
Number of citations: 15 onlinelibrary.wiley.com
YG Gololobov - Polymer Science Series C, 2007 - Springer
… Among the monomeric derivatives of 2-cyanoacrylic acid, … The 13C NMR spectra of 2-cyanoacrylic acid (deuterated … According to the X-ray diffraction analysis, 2-cyanoacrylic acid …
Number of citations: 3 link.springer.com
SJ Sharma, J Prasad, SS Soni, N Sekar - Journal of Photochemistry and …, 2023 - Elsevier
… 2-cyanoacrylic acid (SPDSSC 8) as an anchor and determined their DSSC performance. Photovoltaic results showed that 2-cyanoacrylic acid-… unidentate and 2-cyanoacrylic acid linked …
Number of citations: 2 www.sciencedirect.com
Y Wang, QF Yu, HJ Park, SH Ryu, JH Choi… - Bulletin of the Korean …, 2011 - Citeseer
… or 2-cyanoacrylic acid … 2-cyanoacrylic acid group allows greater value of εmax than that of 2-methylenemalonotitrile. TGA curves showed that D4 and D5 which have 2-cyanoacrylic acid …
Number of citations: 4 citeseerx.ist.psu.edu
YG Gololobov, W Gruber - Russian chemical reviews, 1997 - iopscience.iop.org
… The 13C NMR spectrum of 2-cyanoacrylic acid (… study has shown that the molecule of 2-cyanoacrylic acid is flattened (Fig. 1)… , hydrogenation of 2-cyanoacrylic acid with organosilanes in …
Number of citations: 23 iopscience.iop.org
NV Yerra, B Dyaga, SB Dadinaboyina… - Journal of the …, 2020 - ACS Publications
… CTA is a thiophene linked 2-cyanoacrylic acid molecule as shown in Figure 1. Measured gas phase acidity of the CTA (ΔG acid = 319.7 kcal/mol) (section S5 and, Figure S5quater) is …
Number of citations: 7 pubs.acs.org
M Tahtouh, JR Kalman… - Journal of Polymer Science …, 2011 - Wiley Online Library
… The orange-red filtrate was acidified to pH 2 with 10 M hydrochloric acid to precipitate the anthracene/2-cyanoacrylic acid adduct (4) as a finely divided white solid. The solid 4 was …
Number of citations: 40 onlinelibrary.wiley.com

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